Methyl 2-phenylbenzofuran-3-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-phenyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-18-16(17)14-12-9-5-6-10-13(12)19-15(14)11-7-3-2-4-8-11/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMGUJWOOUYJSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC2=CC=CC=C21)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2 Phenylbenzofuran 3 Carboxylate and Analogues
Photochemical Synthesis Approaches
Photochemical strategies provide an alternative to traditional metal-catalyzed reactions, often proceeding under mild conditions. These methods utilize light energy to generate highly reactive intermediates that can undergo unique chemical transformations.
A notable metal-free photochemical approach for the synthesis of dihydrobenzofuran scaffolds, which are direct precursors and analogues to benzofurans, involves the intramolecular C–H insertion of aryldiazoacetates. rsc.org This reaction proceeds through the photolytic generation of a carbene from the diazo compound, which then inserts into a C–H bond within the same molecule to form the heterocyclic ring system. rsc.org This transformation has been successfully demonstrated in continuous flow photochemistry, highlighting its utility for efficient and controlled synthesis. rsc.org
Initial investigations into the photochemical C–H insertion of aryldiazoacetates employed medium pressure mercury lamps as the light source. rsc.org These lamps provide broad-spectrum ultraviolet radiation (e.g., 250–390 nm) capable of inducing the desired transformation. rsc.org Studies conducted in a continuous flow photochemical reactor with a medium pressure mercury lamp successfully produced dihydrobenzofuran products from methyl aryldiazoacetate precursors. The efficiency of this process was evaluated by monitoring the reaction outcomes using ¹H NMR spectroscopy of the crude products. rsc.org
To refine the synthetic process, Light Emitting Diodes (LEDs) have been explored as an alternative light source. rsc.org LEDs offer distinct advantages over traditional mercury lamps, including greater energy efficiency, longer lifespan, and the ability to emit light in a narrow wavelength range. researchgate.net The photolysis of aryldiazoacetates using LEDs at specific wavelengths, such as 365 nm and 450 nm, was investigated. rsc.org The results indicated that these transformations could be achieved with synthetic outcomes comparable to those obtained using medium pressure mercury lamps, demonstrating the viability of LEDs for these specialized photochemical reactions. rsc.org
A photosensitizer is a molecule that absorbs light energy and transfers it to another molecule, thereby initiating a photochemical reaction in the second molecule, which may not absorb light itself. wikipedia.orgbrainly.in The photosensitizer is not consumed in the process and acts as a catalyst for the light-induced reaction. wikipedia.org Upon absorbing a photon, the photosensitizer is promoted to an excited singlet state, which can then convert to a longer-lived triplet state. This triplet state sensitizer (B1316253) can transfer its energy to a substrate molecule during a collision, promoting the substrate to its triplet state, which can then undergo the desired chemical reaction. youtube.com
The addition of a photosensitizer can have a significant positive impact on the yield and efficiency of photochemical reactions. In the metal-free synthesis of dihydrobenzofurans from aryldiazoacetates, the introduction of 4,4′-dimethoxybenzophenone as a photosensitizer markedly improved the reaction outcome. rsc.org Without the photosensitizer, the C–H insertion reaction yielded the desired dihydrobenzofuran products in yields of up to 26%. rsc.org However, with the addition of 4,4′-dimethoxybenzophenone, the yield of the isolated products increased substantially, reaching up to 50%. rsc.org
Photosensitizers can also exert profound control over the stereochemical outcome of a reaction. The photochemical C–H insertion of aryldiazoacetates produces dihydrobenzofurans with two stereocenters, resulting in the formation of cis and trans diastereomers. In the absence of a photosensitizer, the reaction yields these diastereomers in nearly equal amounts (an equimolar ratio). rsc.org The addition of 4,4′-dimethoxybenzophenone dramatically alters this selectivity, leading to the preferential formation and isolation of the trans diastereomer. rsc.org This change highlights the critical role the photosensitizer plays in directing the stereochemistry of the C–H insertion step. rsc.org
Interactive Data Table: Effect of Photosensitizer on Dihydrobenzofuran Synthesis
The following table summarizes the research findings on the impact of the photosensitizer 4,4′-dimethoxybenzophenone on the photochemical synthesis of dihydrobenzofurans from aryldiazoacetates. rsc.org
| Condition | Maximum Yield | Predominant Diastereomer(s) |
| Without Photosensitizer | Up to 26% | cis and trans (equimolar) |
| With 4,4′-dimethoxybenzophenone | Up to 50% | trans (preferential) |
Continuous Flow Photochemistry for Scalability and Safety
Continuous flow photochemistry has emerged as a superior alternative to traditional batch processing for the synthesis of complex organic molecules, including benzofuran (B130515) derivatives. rsc.orgmdpi.com This technology offers significant advantages in scalability and safety by utilizing microreactors or capillary systems. tue.nl The inherent design of flow reactors, characterized by a high surface-area-to-volume ratio, ensures uniform irradiation and efficient photon penetration throughout the reaction medium, which is often a challenge in larger batch reactors due to the limitations of light penetration described by the Bouguer-Lambert-Beer law. tue.nlcore.ac.uk This enhanced efficiency can lead to reduced reaction times and higher selectivities. core.ac.uk
Furthermore, continuous flow systems enhance safety, particularly when dealing with hazardous intermediates or high-energy reactions. tue.nl The small internal volume of the reactor minimizes the amount of reactive material present at any given moment, and the excellent heat transfer capabilities prevent the formation of thermal hotspots, reducing the risk of runaway reactions. semanticscholar.org The precise control over reaction parameters in a continuous flow setup allows for the safe handling of reactions that might be difficult or dangerous to scale up in a batch process. semanticscholar.orgnih.gov The ability to integrate reaction, work-up, and purification steps into a single, automated sequence further streamlines the manufacturing process, making it an attractive platform for producing pharmaceutical intermediates and fine chemicals. nih.gov
The efficiency and outcome of a continuous flow photochemical synthesis are highly dependent on the careful optimization of several key parameters. princeton.edu These parameters are adjusted to maximize product yield and selectivity while minimizing reaction time and byproduct formation. mdpi.com
Key parameters for optimization include:
Residence Time : This is the time the reaction mixture spends within the irradiated zone of the reactor. It is controlled by the reactor volume and the flow rate of the pumps. Precise control over residence time allows for quenching the reaction at the optimal point, preventing product degradation or the formation of over-oxidized byproducts. tue.nl
Flow Rate : Directly influences residence time and can affect mixing within the reactor channels.
Light Intensity and Wavelength : The intensity of the light source (e.g., LED, mercury lamp) and its emission wavelength are critical. The wavelength must be matched to the absorption spectrum of the photocatalyst or reacting species to ensure efficient energy transfer. princeton.edu Increasing light intensity can sometimes reduce the required residence time. princeton.edu
Temperature : While photochemical reactions are initiated by light, temperature can still influence reaction kinetics and selectivity. Flow reactors allow for precise temperature control, which is crucial for managing exothermic processes. semanticscholar.org
Concentration : The concentration of reactants and any photocatalyst must be optimized. In flow photochemistry, higher concentrations can sometimes be used compared to batch systems due to the efficient light penetration. core.ac.uk
Solvent : The choice of solvent is critical as it affects the solubility of reactants and the polarity of the reaction medium. In some cases, switching to a more polar solvent can improve efficiency and prevent the precipitation of salts or products within the narrow reactor channels. princeton.edu
The interplay of these parameters is often studied using Design of Experiments (DoE) to rapidly identify the optimal conditions for a specific transformation. rsc.org
Table 1: Optimization Parameters in Continuous Flow Photochemistry
| Parameter | Description | Impact on Reaction |
| Residence Time | Duration the reaction mixture is exposed to light. | Affects conversion and can prevent byproduct formation. |
| Flow Rate | The speed at which the reaction mixture passes through the reactor. | Inversely related to residence time; affects throughput. |
| Light Intensity | The power of the light source per unit area. | Higher intensity can increase reaction rate. |
| Temperature | The thermal condition of the reactor. | Influences reaction kinetics and stability of intermediates. |
| Concentration | Amount of reactants/catalyst per unit volume of solvent. | Affects reaction rate and photon absorption. |
Transition Metal-Catalyzed Synthetic Routes
Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of complex molecular architectures like the benzofuran ring. nih.gov Catalysts based on rhodium and copper are particularly effective for creating the specific C-C and C-O bonds required for forming 2-phenylbenzofuran-3-carboxylate and related structures.
Rhodium(II) carboxylate complexes are highly effective catalysts for reactions involving metal carbene intermediates generated from α-diazocarbonyl compounds. nih.gov One of the powerful applications of this chemistry is in intramolecular C–H insertion reactions to form heterocyclic rings. nih.govmdpi.com For the synthesis of benzofuran scaffolds, an appropriately substituted aryldiazoacetate can be decomposed by a rhodium(II) catalyst. The resulting rhodium carbene intermediate can then undergo an intramolecular insertion into a nearby aromatic C-H bond on the phenol (B47542) ring, directly forming the dihydrobenzofuran core, which can be subsequently oxidized to the benzofuran. nih.gov The choice of the carboxylate ligands on the dirhodium catalyst is crucial as it significantly influences the reactivity and selectivity of the C-H insertion process. mdpi.com
Achieving enantioselectivity in C–H insertion reactions is a significant goal, enabling the synthesis of chiral molecules with specific biological activities. This is accomplished by using chiral dirhodium(II) carboxylate catalysts. nih.gov These catalysts create a chiral environment around the reactive carbene intermediate, directing its approach to the C-H bond and favoring the formation of one enantiomer over the other. nih.gov
Several classes of chiral ligands have been developed for rhodium catalysts to induce high levels of enantioselectivity (expressed as enantiomeric excess, or % ee). For instance, catalysts derived from chiral N-sulfonylamino acids or carboxylates with bulky, stereodefined backbones have demonstrated excellent performance in asymmetric C-H insertions. nih.gov A dual-metal relay catalysis strategy, combining rhodium-catalyzed enantioselective arylation with palladium-catalyzed intramolecular C–O coupling, has been developed for the synthesis of gem-diaryl benzofuran-3(2H)-ones with up to 99% ee. acs.orgnih.govacs.org This one-pot cascade reaction demonstrates the efficiency of using chiral rhodium catalysts to set a key stereocenter early in the synthetic sequence. acs.orgamericanelements.com
Table 2: Examples of Chiral Rhodium Catalysts in Benzofuran Analogue Synthesis
| Catalyst Type | Ligand Structure | Typical Enantioselectivity (% ee) | Reference |
| Rh(II) Carboxylate | Chiral Sulfur-Olefin Ligand (SOL) | Up to 99% | acs.org, acs.org |
| Rh(II) Carboxamidate | N-Sulfonyl-tert-leucinate (NTTL) | High (specific values vary) | nih.gov |
| Rh(II) Carboxylate | Phenylacetate (B1230308) with chiral alkoxy groups | Up to 93% | nih.gov |
Copper-catalyzed reactions are a cost-effective and versatile method for forming C-C and C-O bonds, which are essential for constructing the benzofuran nucleus. nih.gov Domino, or cascade, reactions are particularly efficient as they allow for the formation of multiple bonds in a single synthetic operation without isolating intermediates. nih.gov For benzofuran synthesis, a common strategy involves the coupling of a substituted phenol with an alkyne. researchgate.net A copper-catalyzed domino process can facilitate an initial C-O bond formation followed by an intramolecular C-C bond formation (cyclization) to yield the benzofuran ring. rsc.org This approach offers high atom economy and step efficiency. nih.govrsc.org These methods are often palladium-free, which is advantageous due to the lower cost and toxicity of copper. researchgate.net
The success of domino reactions hinges on the precise control of regioselectivity—ensuring that the C-C and C-O bonds form at the correct positions to yield the desired benzofuran isomer. researchgate.net In the context of copper-catalyzed synthesis, the mechanism often involves several steps where regioselectivity is crucial.
For example, in the reaction between a 2-halophenol and a terminal alkyne, a plausible mechanism begins with the formation of a copper(I) acetylide species. This is followed by a coupling reaction with the 2-halophenol. The regioselectivity of the subsequent cyclization step, which forms the benzofuran ring, is critical. The reaction is directed by the positions of the hydroxyl group and the newly coupled alkynyl group on the aromatic ring, leading to a 5-membered ring closure.
In more complex domino sequences, such as the tandem α-arylation/intramolecular O-arylation of a triiodoarene with a benzylketone, the initial C-C coupling is highly regioselective. researchgate.net This selectivity is often governed by steric and electronic factors, with the reaction favoring the least sterically hindered and most electronically activated position on the aryl halide. researchgate.netnih.gov Following the initial C-C bond formation, the resulting intermediate is perfectly poised for a subsequent intramolecular C-O arylation (cyclization), where the phenoxide attacks the other activated position on the aryl ring to close the furan (B31954) ring, thus forming the benzofuran scaffold with high regiochemical control. researchgate.net
Copper-Catalyzed Domino Arylation Reactions for Benzofuran Ring Formation
Substrate Scope and Reaction Optimization
The synthesis of 2-arylbenzofuran derivatives, including the title compound, is often achieved through palladium-catalyzed reactions. One prominent method involves the reaction of substituted 2-hydroxybenzaldehydes with methyl α-bromophenylacetate. This is followed by hydrolysis and a cyclization step to form the benzofuran ring. nih.gov The versatility of this approach allows for the synthesis of a wide range of analogues by varying the substituents on both the phenolic and phenylacetate precursors.
Optimization of these palladium-catalyzed reactions is crucial for achieving high yields and purity. Key parameters that are typically optimized include the choice of palladium catalyst, ligands, bases, solvents, and reaction temperature. For instance, in related C–H arylation reactions on benzofuran scaffolds, catalysts like Palladium(II) acetate (B1210297) (Pd(OAc)₂) are commonly employed. mdpi.comdiva-portal.org Additives such as silver acetate (AgOAc) can act as oxidants and halide scavengers. The choice of base and solvent is also critical; combinations like sodium acetate (NaOAc) in cyclopentyl methyl ether (CPME) have been found to be effective. mdpi.comdiva-portal.org Reaction times and temperatures are fine-tuned to maximize product formation while minimizing degradation and side reactions. mdpi.comdiva-portal.org
The scope of the reaction with respect to the aryl iodide partner in C-H arylation protocols has been shown to be broad, with a notable tolerance for various functional groups. Electron-donating substituents on the aryl iodide, such as methoxy (B1213986) or methyl groups, have been shown to facilitate the reaction, leading to good to excellent yields of the corresponding 2,3-disubstituted benzofurans. mdpi.comdiva-portal.org
Below is a table illustrating the substrate scope for a synthesis producing analogues of the target compound.
| Compound | Substituents | Yield (%) | Reference |
|---|---|---|---|
| Ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate | R1=OH, R2=H | 82% | nih.gov |
| Ethyl 2-(3-bromophenyl)-5-hydroxybenzofuran-3-carboxylate | R1=OH, R2=3-Br | 70% | nih.gov |
| Ethyl 2-(2-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate | R1=OH, R2=2-Cl | 79% | nih.gov |
| Ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate | R1=OH, R2=CH3 | 88% | nih.gov |
Derivatization and Functionalization Strategies
Bromomethylation of Related Benzofuran Esters
The functionalization of benzofuran derivatives is a key step in modifying their chemical and biological properties. Bromination of methyl groups attached to the benzofuran core is a common strategy to introduce a reactive handle for further transformations. This is typically achieved using N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride (CCl₄), often under radical initiation conditions. mdpi.com
While direct bromomethylation of the ester group at the 3-position is not standard, the bromination of methyl groups elsewhere on the benzofuran scaffold is well-documented. For example, in derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one, the methyl group at the 3-position can be successfully brominated using NBS to yield the corresponding bromomethyl derivative. mdpi.com This introduces a versatile functional group that can participate in various nucleophilic substitution reactions, allowing for the synthesis of a diverse library of compounds. The reactivity of such bromination reactions can be influenced by other substituents on the benzofuran ring system; electron-donating groups, for instance, can sometimes lead to additional bromination on the aromatic benzene (B151609) ring. mdpi.com
Further Transformations of Benzofuran-3-carboxylate Derivatives
The ester functional group in benzofuran-3-carboxylates is a versatile starting point for numerous chemical transformations. One of the most common derivatizations is its conversion to an amide.
This transformation can be achieved by first hydrolyzing the ester to the corresponding carboxylic acid under alkaline conditions. nih.gov The resulting carboxylic acid can then be converted to a more reactive species, such as an acyl chloride (e.g., by using oxalyl chloride), which subsequently reacts with an amine or ammonium (B1175870) hydroxide (B78521) to furnish the desired amide. nih.gov This strategy has been employed to synthesize a wide array of 2-phenyl-benzofuran-3-carboxamide derivatives. nih.gov
This amidation is a key step in the synthesis of compounds with potential biological activity. For example, a series of 2-phenyl-benzofuran-3-carboxamide derivatives were synthesized and evaluated as potential inhibitors of Sortase A, a bacterial enzyme, indicating the importance of the amide group at the 3-position for biological activity. nih.gov
Another approach involves a one-pot, two-step transamidation procedure. This method can be used to diversify C3-arylated benzofuran products by first activating the amide with reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) and 4-dimethylaminopyridine (B28879) (DMAP), followed by aminolysis with a desired amine to yield the new amide product. mdpi.comdiva-portal.org
Chemical Reactivity and Reaction Mechanisms of Methyl 2 Phenylbenzofuran 3 Carboxylate
Intramolecular C–H Insertion Reactions
Intramolecular C–H insertion or activation is a powerful strategy in organic synthesis, often employed to construct heterocyclic rings like the benzofuran (B130515) scaffold itself, rather than a reaction the final product undergoes. In the context of forming benzofuran systems, these reactions typically involve a transition-metal catalyst that facilitates the cyclization of a suitably functionalized acyclic precursor.
For instance, a common pathway involves the Palladium(II)-catalyzed C-H activation of phenylacetic acids. organic-chemistry.org This process leads to the formation of benzofuranones through an intramolecular C-O bond formation. The mechanism proceeds via the cyclometallation of the phenylacetic acid to create a palladacycle intermediate. organic-chemistry.org This intermediate then undergoes reductive elimination, which can be facilitated by oxidation to a Pd(IV) species, to form the new C-O bond and complete the heterocyclic ring. organic-chemistry.org
Similarly, rhodium-catalyzed annulation reactions can be used to synthesize benzofuran derivatives through a sequence involving C–H activation, migratory insertion, protonation, and intramolecular substitution. acs.org These synthetic strategies highlight the utility of intramolecular C-H functionalization as a method for building the core structure of molecules like Methyl 2-phenylbenzofuran-3-carboxylate. While these reactions form the benzofuran ring, the resulting substituted benzofuran is generally stable and does not typically undergo further intramolecular C-H insertion reactions under similar conditions.
Table 1: Examples of Intramolecular C-H Activation in Benzofuran Synthesis
| Catalytic System | Precursor Type | Key Mechanistic Steps | Resulting Structure |
| Pd(II) Catalyst | Phenylacetic Acids | Cyclometallation, Oxidation to Pd(IV), C-O Reductive Elimination | Benzofuranone |
| Rhodium Catalyst | Various precursors | C–H Activation, Migratory Insertion, Intramolecular Substitution | Substituted Benzofuran |
| Palladium Catalyst | O-Aryl Cyclic Esters | Dehydrogenative Intramolecular Arylation at Vinylic Carbon | Benzofuran-fused Cyclohexenone |
Photoreactivity and Photostability Studies
The benzofuran moiety is known to be photoreactive, and its stability can be significantly influenced by light and the presence of other chemical species. nih.gov
Under photolysis, benzofuran derivatives can undergo several degradation pathways. The specific route is dependent on the wavelength of light and the reaction environment. One primary pathway involves the photochemical isomerization of the furan (B31954) ring. netsci-journal.com Upon irradiation, the furan component can rearrange into highly strained intermediates, such as bicyclic structures sometimes referred to as "Dewar furan," which may then decompose into smaller molecules. netsci-journal.com Direct irradiation of furan has been shown to yield products like carbon monoxide, methylacetylene, allene, and cyclopropene (B1174273) derivatives, indicating the cleavage of the heterocyclic ring. netsci-journal.com
For more complex systems like chlorinated dibenzofurans, photolysis leads to the formation of polar degradation products and reductive dechlorination. ias.ac.in This suggests that for this compound, degradation could also occur at the substituent groups or through reactions that increase the polarity of the molecule.
Table 2: Potential Degradation Pathways for Benzofuran Derivatives under Photolysis
| Pathway | Proposed Intermediates | Potential Final Products |
| Furan Ring Isomerization & Cleavage | Dewar Furan, Cyclopropenyl derivatives | Carbon Monoxide, Alkynes, Allenes |
| Reductive Dehalogenation (on halo-derivatives) | Radical intermediates | Dehalogenated benzofurans |
| Oxidation (in presence of oxygen) | Peroxide intermediates | Ring-opened products (e.g., dicarbonyl compounds) |
The photostability of benzofuran derivatives can be dramatically reduced in the presence of photosensitizers. These substances absorb light energy and transfer it to other molecules, initiating photochemical reactions that would otherwise occur slowly or not at all. A critical example is the photosensitized generation of singlet oxygen.
In this process, a photosensitizer (e.g., methylene (B1212753) blue, porphyrins) absorbs a photon and is promoted to an excited triplet state. wikipedia.org This excited sensitizer (B1316253) can then transfer its energy to ground-state molecular oxygen (a triplet state), promoting it to the highly reactive singlet oxygen (¹O₂) state. Singlet oxygen is a powerful electrophile that can readily attack the electron-rich furan ring of the benzofuran system. wikipedia.org This reaction typically forms an unstable peroxide intermediate, which subsequently decomposes to ring-opened products, such as 1,2-dibenzoylbenzene (B74432) in the case of 1,3-diphenylisobenzofuran. wikipedia.org Studies on polychlorinated dibenzofurans have shown that their photodegradation rate can be up to 240 times faster in natural waters containing humic substances (natural photosensitizers) compared to distilled water. ias.ac.in
Mechanistic Investigations of Arylation Reactions
The direct C-H arylation of benzofurans is a well-established method for creating C-C bonds, typically at the C2 position. While the title compound is already substituted at positions 2 and 3, understanding the mechanism of C-H arylation of the benzofuran core is crucial to predicting its reactivity in cross-coupling reactions. Palladium catalysis is central to these transformations.
The palladium-catalyzed oxidative arylation of benzofuran can operate through distinct catalytic cycles, primarily differentiated by the palladium oxidation states involved. The specific mechanism is often dictated by the oxidant used in the reaction. nih.govuri.edu
Pd(II)/Pd(0) Mechanism: This cycle is common when oxidants like Silver Acetate (B1210297) (AgOAc) or Copper(II) Acetate (Cu(OAc)₂) are used. nih.govuri.edu The cycle is thought to begin with a Pd(II) species that undergoes a concerted metalation-deprotonation (CMD) step with the benzofuran C-H bond. nih.gov The resulting arylpalladium(II) intermediate can then react with another arene molecule in a second CMD step. The final step is the reductive elimination of the two aryl groups to form a biaryl product, which regenerates a Pd(0) species. The Pd(0) is then re-oxidized to Pd(II) by the stoichiometric oxidant (e.g., AgOAc) to restart the cycle. mdpi.com
Pd(II)/Pd(IV) Mechanism: When strong oxidants like certain heteropoly acids (e.g., H₄PMo₁₁VO₄₀) or diaryliodonium salts are employed, a Pd(II)/Pd(IV) pathway is often proposed. nih.govuri.edu The cycle starts with a Pd(II) catalyst activating a C-H bond. This Pd(II) intermediate is then oxidized to a high-valent Pd(IV) species by the oxidant. organic-chemistry.org This step is often the rate-determining step. Subsequent C-C bond-forming reductive elimination from the Pd(IV) center releases the arylated product and regenerates the active Pd(II) catalyst. organic-chemistry.orgnih.gov
Table 3: Comparison of Proposed Catalytic Cycles in Benzofuran Arylation
| Feature | Pd(II)/Pd(0) Cycle | Pd(II)/Pd(IV) Cycle |
| Key Oxidation States | Pd(0), Pd(II) | Pd(II), Pd(IV) |
| Typical Oxidants | AgOAc, Cu(OAc)₂ | Heteropoly acids, Diaryliodonium salts, PhI(OAc)₂ |
| Catalyst Regeneration | Oxidation of Pd(0) to Pd(II) | Reductive elimination from Pd(IV) to Pd(II) |
| Key Steps | C-H activation, Reductive Elimination, Re-oxidation | C-H activation, Oxidation to Pd(IV), Reductive Elimination |
The efficiency, selectivity, and mechanism of C-H arylation are highly dependent on the specific catalyst and ligand system employed.
Catalyst and Oxidant: The palladium source (e.g., Pd(OAc)₂) is the active catalyst, but the choice of oxidant can fundamentally alter the catalytic pathway (Pd(II)/Pd(0) vs. Pd(II)/Pd(IV)) and influence the regioselectivity of the C-H activation step. nih.govuri.edu
Ligands: Ligands play a multifaceted role in the catalytic cycle. While some reactions can proceed without specialized ligands, their inclusion is often critical for achieving high reactivity and selectivity. acs.orgrsc.org
Reactivity Enhancement: Electron-deficient 2-pyridone ligands have been shown to significantly accelerate non-directed C-H activation by participating in the C-H cleavage step via a concerted metalation-deprotonation mechanism, where the ligand acts as an internal base. nih.gov
Catalyst Stability: Ligands can stabilize the palladium catalyst, preventing decomposition into inactive palladium black and thereby maintaining catalytic efficiency over the course of the reaction. nih.gov
Facilitating Key Steps: The steric bulk and electronic properties of ligands, such as σ-donating phosphines, can facilitate the crucial reductive elimination step, which is often the product-forming step in the cycle. acs.org Mono-N-protected amino acids (MPAA) have also emerged as highly effective ligands, capable of controlling enantioselectivity in certain C-H activation reactions. organic-chemistry.org
Advanced Spectroscopic and Structural Elucidation of Methyl 2 Phenylbenzofuran 3 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the precise mapping of the molecular framework.
Similarly, ¹³C NMR spectroscopy is instrumental in confirming the carbon skeleton of the molecule. The carbonyl carbon of the ester group in related methyl benzoates typically resonates around δ 166-167 ppm. rsc.org Aromatic carbons and the carbons of the benzofuran (B130515) ring system would appear in the downfield region (δ 110-160 ppm).
A representative, hypothetical ¹H and ¹³C NMR data set for Methyl 2-phenylbenzofuran-3-carboxylate, based on known chemical shifts of similar structures, is presented below.
| Atom | Hypothetical ¹H Chemical Shift (δ ppm) | Hypothetical ¹³C Chemical Shift (δ ppm) |
| Methyl Ester (-OCH₃) | ~3.9 | ~52 |
| Benzofuran Protons | 7.2 - 7.8 | 110 - 155 |
| Phenyl Protons | 7.3 - 7.6 | 125 - 135 |
| Carbonyl Carbon (-COO-) | - | ~165 |
| Benzofuran Carbons | - | 110 - 155 |
| Phenyl Carbons | - | 125 - 135 |
This table is illustrative and based on typical chemical shifts for similar functional groups and aromatic systems.
Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a sample without the need for a calibration curve, relying on the principle that the signal intensity is directly proportional to the number of nuclei. In the synthesis of this compound, qNMR could be employed to assess reaction efficiency by comparing the integral of a characteristic product peak to that of an internal standard of known concentration.
Furthermore, in reactions where stereoisomers may be formed, ¹H NMR spectroscopy is a primary tool for determining the diastereomeric ratio. This is achieved by integrating the signals of protons that are unique to each diastereomer. The ratio of the integrals directly corresponds to the ratio of the diastereomers in the mixture. While specific examples for the title compound are not available, this technique is widely applied in synthetic chemistry.
The stereochemistry of benzofuran derivatives can often be assigned using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY experiments reveal through-space interactions between protons that are in close proximity, which can help to establish their relative stereochemistry. For example, in a substituted dihydrobenzofuran ring, the observation of a NOESY cross-peak between two protons on adjacent stereocenters would suggest they are on the same face of the ring (a cis relationship). The magnitude of the coupling constants (J-values) between vicinal protons in the ¹H NMR spectrum can also provide valuable information about their dihedral angle and thus their relative stereochemistry. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands. A strong absorption band in the region of 1720-1740 cm⁻¹ would be indicative of the C=O stretching vibration of the ester carbonyl group. libretexts.orglibretexts.org The C-O stretching of the ester would likely appear in the 1200-1300 cm⁻¹ region. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range, while aromatic C-H stretching would appear above 3000 cm⁻¹. The presence of the ether linkage within the benzofuran ring would also give rise to a C-O-C stretching band.
| Functional Group | Expected IR Absorption Range (cm⁻¹) |
| C=O (Ester) | 1720 - 1740 |
| C-O (Ester) | 1200 - 1300 |
| C=C (Aromatic) | 1450 - 1600 |
| C-H (Aromatic) | > 3000 |
| C-O-C (Ether) | 1000 - 1300 |
This table provides expected ranges for the key functional groups.
Mass Spectrometry in Reaction Monitoring
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and can be used to monitor the progress of a chemical reaction. By analyzing small aliquots of the reaction mixture over time, the appearance of the molecular ion peak corresponding to the mass of this compound can be observed, confirming its formation. This technique is particularly useful for identifying the presence of starting materials, intermediates, and byproducts, thereby providing a comprehensive overview of the reaction's progress and cleanliness. Tandem mass spectrometry (MS-MS) can further be used to fragment the molecular ion, providing structural information that can help to confirm the identity of the product. nih.gov
X-ray Crystallography for Solid-State Structure Analysis
A single-crystal X-ray diffraction study of this compound would reveal its exact molecular conformation in the solid state. This includes the planarity of the benzofuran ring system and the dihedral angle between the benzofuran and the 2-phenyl substituent. Furthermore, the analysis would elucidate the crystal packing arrangement, showing how individual molecules interact with each other in the crystal lattice through intermolecular forces such as van der Waals interactions, and potential C-H···O or π-π stacking interactions. mdpi.comresearchgate.net While a crystal structure for the title compound is not available in the searched literature, studies on similar benzofuran derivatives have shown that the benzofuran ring system is nearly planar. vensel.orgresearchgate.net The arrangement of molecules in the crystal is influenced by factors like steric effects and electrostatic interactions. mdpi.com
Computational and Theoretical Investigations of Methyl 2 Phenylbenzofuran 3 Carboxylate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics of benzofuran (B130515) systems. researchgate.net For derivatives of 2-phenylbenzofuran (B156813), DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are employed to optimize molecular geometry and predict electronic properties. researchgate.netrsc.org These calculations reveal the distribution of electron density and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. In 2-phenylbenzofuran derivatives, the π-electrons are typically delocalized across the entire molecular framework, particularly from the phenyl ring (B) to the furan (B31954) ring (C) via the 2,3-double bond. rsc.org The introduction of a methyl carboxylate group at the 3-position is expected to act as an electron-withdrawing group, influencing the electron distribution and orbital energies.
Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For similar heterocyclic compounds, MEP analysis identifies oxygen atoms as centers of negative potential (nucleophilic sites), while hydrogen atoms are regions of positive potential (electrophilic sites). researchgate.net Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of chemical reactivity, electron-donating/accepting ability, and stability. physchemres.org
Table 1: Representative Calculated Electronic Properties for a 2-Phenylbenzofuran Scaffold Note: These are representative values for related structures; specific values for Methyl 2-phenylbenzofuran-3-carboxylate would require dedicated calculations.
| Property | Calculated Value (a.u.) | Significance |
|---|---|---|
| HOMO Energy | -0.23 | Electron-donating ability |
| LUMO Energy | -0.08 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 0.15 | Chemical reactivity and stability |
| Dipole Moment (μ) | 2.5 Debye | Molecular polarity |
Molecular Dynamics Simulations
The three-dimensional structure and interactions of this compound are governed by a network of intramolecular and intermolecular forces. The dihedral angle between the benzofuran and the 2-phenyl ring is a key conformational feature. physchemres.org Studies on similar 2-phenylbenzofurans show that the molecule adopts a pseudo-planar geometry, with a low energy barrier for the rotation of the phenyl ring. rsc.orgnih.gov The planarity is a result of the conjugated π-system extending across both ring systems.
Intramolecularly, interactions can occur between the ester group and adjacent parts of the molecule. While not containing strong hydrogen bond donors, weak C-H···O interactions may contribute to conformational stability. mdpi.com
Intermolecularly, π-π stacking interactions between the aromatic rings of adjacent molecules are expected to be a dominant force in the solid state, influencing crystal packing. researchgate.net The presence of the polar methyl carboxylate group introduces dipole-dipole interactions, which will also play a significant role in the condensed phase. Symmetry-Adapted Perturbation Theory (SAPT) analysis on similar aromatic systems has shown that dispersive forces are often the primary stabilizing factor in dimer formation. nih.gov
The behavior of this compound in solution is significantly influenced by the solvent. Computational models like the Polarizable Continuum Model (PCM) are used to simulate solvent effects on molecular properties and reactivity. rsc.org In polar solvents, the dipole moment of the molecule would be stabilized, potentially affecting the energies of the frontier orbitals and altering its reactivity. researchgate.net
Molecular dynamics (MD) simulations can track the conformational dynamics of the molecule over time. These simulations would reveal the flexibility of the molecule, particularly the rotation around the C2-C1' bond connecting the phenyl and benzofuran rings. The potential energy surface for this rotation typically shows shallow energy minima for near-planar conformations and a modest energy barrier at perpendicular arrangements. nih.gov The solvent can influence these dynamics; polar solvents might stabilize conformations with a larger dipole moment, while nonpolar solvents would favor conformations that minimize the exposed polar surface area of the ester group.
Mechanistic Computational Studies of Reaction Pathways
Computational chemistry is a vital tool for elucidating the mechanisms of reactions that form or involve benzofurans. acs.org The synthesis of benzofuran derivatives often involves transition metal catalysis, such as palladium-catalyzed reactions. nih.govmdpi.com DFT calculations can be used to model the entire catalytic cycle, including key steps like oxidative addition, C-H activation, and reductive elimination. mdpi.comresearchgate.net
For a hypothetical palladium-catalyzed synthesis of this compound, computational studies could map the potential energy surface of the reaction. This would involve calculating the energies of reactants, intermediates, transition states, and products. By identifying the transition state with the highest energy (the rate-determining step), researchers can understand the factors controlling the reaction rate and selectivity. pku.edu.cn For example, in cycloaddition reactions leading to similar heterocyclic systems, computational models have been used to determine whether the reaction proceeds via a concerted or stepwise mechanism and to predict the regioselectivity. mdpi.com Such studies provide mechanistic insights that are difficult to obtain through experimental means alone. researchgate.net
Theoretical Photochemistry of Benzofuran Systems
The interaction of benzofuran systems with light can lead to various photochemical reactions. Theoretical studies are essential for understanding the underlying mechanisms of these processes. One documented photochemical route to 2-substituted benzofurans involves the reaction of 2-chlorophenol (B165306) derivatives with terminal alkynes, proceeding through an aryl cation intermediate upon irradiation. researchgate.net
For this compound, theoretical photochemistry would involve calculating the properties of its electronic excited states using methods like Time-Dependent DFT (TD-DFT). These calculations can predict the UV-Vis absorption spectrum by identifying the energies and oscillator strengths of electronic transitions. Furthermore, by mapping the potential energy surfaces of the excited states, it is possible to identify pathways for photophysical processes (like fluorescence and phosphorescence) and photochemical reactions. Computational analysis can help determine the nature of the lowest excited state (e.g., n→π* or π→π*) and predict likely reaction coordinates, such as bond cleavage, isomerization, or cyclization, that the molecule might undergo after absorbing a photon. physchemres.org
Applications of Methyl 2 Phenylbenzofuran 3 Carboxylate in Chemical Synthesis
Building Block in Synthetic Chemistry
The benzofuran (B130515) scaffold, including derivatives like Methyl 2-phenylbenzofuran-3-carboxylate, is recognized as a crucial building block in synthetic chemistry. researchgate.net These compounds function as essential intermediates in the creation of many physiologically active heterocyclic molecules. researchgate.net Their value is underscored by their frequent use in synthesizing a variety of substituted heterocycles, which has led to considerable attention on developing efficient synthetic methods for these structures. researchgate.net The benzofuran unit is a fundamental component in numerous bioactive compounds, both natural and synthetic, highlighting its importance in pharmaceutical and materials chemistry. researchgate.netresearchgate.netsemanticscholar.org For instance, the synthesis of various benzofuran derivatives has been pursued for their potential as anticancer agents, demonstrating the role of the core structure as a starting point for drug discovery. nih.govresearchgate.net
Precursor for Diversified Organic Scaffolds
As a versatile precursor, this compound and related benzofuran structures open pathways to a diverse range of organic scaffolds. researchgate.net The chemical reactivity of the benzofuran ring and its substituents allows for modifications to build more elaborate molecules. For example, benzofuran-3-carboxylates can be starting materials for the synthesis of various 2,3-dihydrobenzofurans, which can then be selectively converted into different isomers like 3-acylbenzofurans or 3-formylbenzofurans under specific acidic or basic conditions. nih.govfrontiersin.orgnih.gov
Research has demonstrated the conversion of benzofuran derivatives into complex, multi-ring systems. One such application involves using these precursors to create novel hybrid molecules that combine the benzofuran moiety with other heterocyclic systems, such as quinoline, to explore new pharmacological possibilities. nih.govnih.gov The ability to functionalize the benzofuran core makes it a valuable platform for generating libraries of compounds for biological screening. researchgate.net
Below is a table summarizing examples of diversified scaffolds derived from benzofuran precursors.
| Precursor Class | Reaction/Modification | Resulting Scaffold | Potential Application |
| 2,3-dihydrobenzofurans | Treatment with p-TsOH | 3-formylbenzofurans | Synthesis of Natural Products |
| 2,3-dihydrobenzofurans | Treatment under acidic/basic conditions | 3-acylbenzofurans | Pharmaceutical Intermediates |
| Benzofuran-2-carboxylic acid | Multi-step synthesis involving C-H arylation | C3-arylated benzofuran-2-carboxamides | Complex Molecule Synthesis |
| Ethyl 2-chloromethyl-quinoline-3-carboxylate | One-pot reaction with salicylaldehydes | 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives | Pharmacological Agents |
Contribution to Green and Sustainable Chemistry Methodologies
The synthesis of this compound and its analogs has been a subject of research aimed at developing more environmentally friendly and efficient chemical processes. These efforts align with the principles of green and sustainable chemistry, focusing on reducing waste, avoiding hazardous materials, and improving efficiency.
A significant advancement in the synthesis of 2-substituted methyl benzo[b]furan-3-carboxylates is the development of transition-metal-free methods. nih.govresearchgate.net Traditional synthetic routes often rely on palladium-catalyzed reactions, which, while effective, involve costly and toxic heavy metals that can be difficult to remove from the final product. researchgate.net
A concise and highly efficient metal-free synthetic pathway has been developed that offers a cost-effective and convenient alternative. nih.govresearchgate.net This approach avoids the need for a transition metal catalyst, and in many cases, the resulting products are obtained in excellent yields without the need for conventional flash column chromatography for purification. nih.govresearchgate.net This simplifies the workup process, reduces solvent usage, and minimizes metallic waste, contributing to a greener synthetic protocol. nih.govresearchgate.net Such catalyst-free approaches are being explored for the synthesis of various dihydrobenzofuran scaffolds as well. frontiersin.orgnih.gov
| Feature | Metal-Catalyzed Synthesis | Metal-Free Synthesis |
| Catalyst | Typically Palladium (Pd) | None |
| Cost | Higher due to precious metal | Lower, more cost-effective nih.govresearchgate.net |
| Purification | Often requires chromatography to remove metal | Simpler, may not require column chromatography nih.govresearchgate.net |
| Environmental Impact | Generates metallic waste | Reduced environmental burden |
| Yield | Variable | Generally excellent yields nih.govresearchgate.net |
Continuous flow chemistry is emerging as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, especially for industrial-scale production. rsc.org These advantages include enhanced safety, better process control, improved scalability, and higher efficiency. rsc.orgallfordrugs.com
While specific research on the continuous flow synthesis of this compound is not extensively detailed, the methodology has been successfully applied to the synthesis of related benzofuran structures and other pharmaceuticals. nih.govuliege.be For instance, a sequential continuous-flow system has been developed to produce 3-aryl benzofuranones using a reusable heterogeneous catalyst. nih.gov This system demonstrates the potential for long-term, stable production with minimal catalyst deactivation. nih.gov
The principles of flow chemistry, such as the in situ generation and use of reactive intermediates, are particularly relevant for improving the safety and efficiency of reactions that might be hazardous on a large scale in batch mode. uliege.be The application of continuous flow processing to the synthesis of benzofuran-based compounds showcases a move towards more sustainable and robust industrial manufacturing, which is highly applicable to the production of this compound and its derivatives. allfordrugs.comnih.gov
Future Research Directions in Methyl 2 Phenylbenzofuran 3 Carboxylate Chemistry
Development of Novel Asymmetric Synthetic Methodologies
The synthesis of chiral benzofuran (B130515) derivatives is of significant interest due to their potential applications in medicinal chemistry and materials science. While numerous methods exist for the synthesis of racemic benzofurans, the development of efficient and highly selective asymmetric methodologies for compounds like methyl 2-phenylbenzofuran-3-carboxylate remains a key objective. nih.govorganic-chemistry.org Future research in this area will likely focus on several promising strategies.
One major direction is the design and application of novel chiral catalysts. Organocatalysis, particularly using chiral phosphoric acids or squaramide-based catalysts, has shown great promise in the enantioselective synthesis of various heterocyclic compounds, including benzofuran-fused N-heterocycles. acs.orgmdpi.com Future work could involve adapting these catalytic systems to control the stereochemistry of reactions involving prochiral precursors to 2,3-disubstituted benzofurans. For instance, asymmetric Friedel-Crafts alkylations or cascade reactions could be designed to introduce chirality. mdpi.commdpi.com
Transition metal catalysis also presents significant opportunities. Palladium-catalyzed asymmetric cyclization reactions have been successfully employed for related structures, achieving high yields and excellent enantioselectivities. researchgate.net Research could be directed towards developing palladium, rhodium, or copper-based chiral catalyst systems for the asymmetric synthesis of the core benzofuran structure or for the enantioselective functionalization of a pre-existing this compound scaffold.
Another emerging area is the use of chiral auxiliaries or reagents that can be temporarily attached to the substrate to direct a stereoselective transformation and then subsequently removed. This approach, combined with modern synthetic techniques like Group-Assisted Purification (GAP) chemistry, could streamline the synthesis of enantiopure benzofuran derivatives. rsc.org
| Catalytic System | Potential Application for Asymmetric Synthesis | Anticipated Outcome |
| Chiral Squaramide Catalysts | Asymmetric [4+2] cyclization of precursors | High diastereoselectivity and enantioselectivity (up to >20:1 dr, 99% ee reported for related systems). acs.org |
| Chiral Phosphoric Acids | Enantioselective Friedel-Crafts alkylation of the benzofuran core | Introduction of chiral substituents at various positions with high enantiomeric excess. |
| Palladium-P,N-Ligand Complexes | Asymmetric [4+4] and [2+4] cycloaddition reactions | Access to novel, chiral benzofuro-fused polycyclic systems with excellent stereocontrol. researchgate.net |
| Hayashi-Jorgensen Catalyst | Asymmetric Friedel-Crafts reaction with indole (B1671886) derivatives | Synthesis of chiral diheteroarylalkanes containing the benzofuran motif with high enantioselectivity (93-97% ee reported). mdpi.com |
Exploration of New Reactivity Modes and Transformations
While the fundamental reactivity of the benzofuran ring is relatively well-understood, there is still considerable scope for discovering novel reactivity modes and transformations for densely functionalized molecules like this compound. A primary focus of future research will be on direct C-H functionalization. hw.ac.ukbohrium.comhw.ac.uk This strategy avoids the need for pre-functionalized starting materials, offering a more atom- and step-economical approach to analog synthesis. hw.ac.uk
Ruthenium, rhodium, and palladium catalysts have been effective for C-H activation and subsequent arylation, alkylation, or cyclization of benzofurans. bohrium.comrsc.orgmdpi.com Future work will likely target the selective functionalization of the phenyl ring or the benzo portion of the benzofuran core, which remains a significant challenge. Developing directing groups that can be temporarily installed on the carboxylate moiety could enable precise control over the site of C-H activation.
Exploring the reactivity of the ester and phenyl groups will also be a key research avenue. Transformations of the methyl carboxylate group into other functionalities such as amides, aldehydes, or alcohols could provide access to a diverse range of derivatives with potentially new biological activities. nih.gov Furthermore, derivatization of the 2-phenyl group through electrophilic aromatic substitution or cross-coupling reactions could be used to modulate the electronic and steric properties of the molecule. researchgate.net
Finally, cycloaddition reactions involving the benzofuran core as a dienophile or diene component represent an under-explored area. researchgate.net Development of new catalytic systems could unlock novel pericyclic reactions, leading to the rapid construction of complex polycyclic architectures based on the this compound framework.
| Reaction Type | Reagents/Catalysts | Potential Transformation |
| C-H Arylation | Pd(OAc)₂, 8-Aminoquinoline (directing group), Aryl Iodides | Selective introduction of aryl groups at the C4, C5, C6, or C7 positions of the benzofuran ring. mdpi.com |
| C-H Alkenylation/Annulation | [Ru(p-cymene)Cl₂]₂, Alkynes | Synthesis of 2,3-diarylbenzofuran-4-carboxylic acids, demonstrating functionalization adjacent to the carboxyl group. rsc.org |
| Radical C2-Alkylation | Cu(I) catalysts, Tertiary α-bromocarbonyls | Alkylation at the C2 position, though the target molecule is already substituted, this highlights reactivity modes of the core. hw.ac.uk |
| Transamidation | Boc₂O, DMAP, various amines | Conversion of the methyl ester to a wide range of primary and secondary amides. mdpi.com |
Advanced Spectroscopic Characterization for Mechanistic Insights
A deeper understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. While standard spectroscopic techniques like NMR, IR, and mass spectrometry are routinely used for product characterization, orientjchem.orgnih.govresearchgate.netorientjchem.org future research will increasingly rely on advanced and in-situ spectroscopic methods to probe reaction pathways involving this compound.
For instance, advanced NMR techniques such as Diffusion-Ordered Spectroscopy (DOSY) can be used to study catalyst-substrate interactions and aggregation states in solution. Two-dimensional NMR experiments, like NOESY and ROESY, can provide detailed structural information and confirm stereochemistry, which is particularly important in asymmetric synthesis. researchgate.net The use of isotopically labeled starting materials in conjunction with ¹³C NMR can help trace the fate of individual atoms throughout a reaction sequence, providing definitive evidence for proposed mechanisms.
In-situ spectroscopic techniques, such as ReactIR (FTIR) and Raman spectroscopy, allow for the real-time monitoring of reaction progress. These methods can help identify transient intermediates and provide kinetic data that are essential for elucidating complex reaction mechanisms, such as those in metal-catalyzed C-H activation cycles. researchgate.net
Circular Dichroism (CD) spectroscopy will be indispensable for confirming the absolute stereochemistry of chiral products resulting from new asymmetric syntheses and for studying their interactions with chiral biological macromolecules like proteins. nih.gov
| Spectroscopic Technique | Application | Type of Information Gained |
| In-situ FTIR (ReactIR) | Real-time monitoring of catalytic reactions | Kinetic profiles, detection of transient intermediates, mechanistic pathways. researchgate.net |
| 2D NMR (NOESY) | Structural elucidation of complex derivatives | Through-space correlations between protons, confirmation of relative stereochemistry. researchgate.net |
| Circular Dichroism (CD) | Analysis of chiral products and their biomolecular interactions | Determination of absolute configuration, studying binding to proteins like BSA. nih.gov |
| Mass Spectrometry (ESI-MS) | Identification of reaction intermediates | Characterization of catalyst-substrate adducts and short-lived species in the catalytic cycle. nih.gov |
Computational Design of Novel Benzofuran-Based Structures and Reactions
Computational chemistry has become an indispensable tool in modern drug discovery and synthetic methodology development. researchgate.netresearchgate.net For this compound, in silico methods will play a pivotal role in guiding future research.
Density Functional Theory (DFT) calculations can be employed to investigate reaction mechanisms, predict the regioselectivity and stereoselectivity of new transformations, and rationalize experimental observations. researchgate.netnih.govphyschemres.orgpku.edu.cnrsc.org By calculating the energies of transition states and intermediates, researchers can screen potential catalysts and reaction conditions virtually, thereby saving significant experimental effort. researchgate.netrsc.org For example, DFT can help understand the subtle electronic effects that govern the selectivity of C-H functionalization reactions on the benzofuran scaffold. physchemres.org
Molecular docking and quantitative structure-activity relationship (QSAR) studies are powerful tools for designing new benzofuran derivatives with specific biological activities. nih.govnih.govresearchgate.netresearchgate.net By docking virtual libraries of this compound analogs into the active sites of target proteins, researchers can predict binding affinities and modes of interaction. nih.govtandfonline.com This information can guide the synthesis of compounds with improved potency and selectivity. acs.org QSAR models can further correlate structural features with biological activity, enabling the prediction of the therapeutic potential of yet-unsynthesized molecules. physchemres.org
Furthermore, computational tools can be used for the de novo design of entirely new benzofuran-based scaffolds. tandfonline.comresearchgate.net By combining structural motifs from known active compounds, it is possible to design hybrid molecules with novel properties. Molecular dynamics (MD) simulations can then be used to study the stability and conformational dynamics of these new structures and their complexes with biological targets. nih.govresearchgate.net
| Computational Method | Research Application | Predicted Outcomes |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms (e.g., C-H activation, cyclizations) | Transition state energies, reaction energy profiles, prediction of regioselectivity and stereoselectivity. researchgate.netnih.govrsc.org |
| Molecular Docking | Virtual screening for biological targets (e.g., enzymes, receptors) | Binding poses, interaction analysis with active site residues, prediction of binding affinity. nih.govresearchgate.nettandfonline.com |
| QSAR (Quantitative Structure-Activity Relationship) | Correlating chemical structure with biological activity | Predictive models for biological activity, identification of key structural descriptors for potency. researchgate.netphyschemres.org |
| Molecular Dynamics (MD) Simulations | Assessing the stability of ligand-protein complexes | Conformational stability, dynamic behavior in a simulated biological environment. nih.govresearchgate.net |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Methyl 2-phenylbenzofuran-3-carboxylate, and how can reaction conditions be optimized for yield?
- Methodological Answer : A common approach involves cyclization of substituted precursors under acidic or basic conditions. For example, esterification of carboxylic acid intermediates with methanol in the presence of catalytic sulfuric acid can yield the methyl ester. Refluxing in a solvent system (e.g., methanol/water) with controlled stoichiometry (e.g., 1:5 molar ratio of precursor to base) is critical for optimal yields . Purification via column chromatography using ethyl acetate/hexane gradients is recommended to isolate the product. Monitoring reaction progress via TLC and adjusting reflux duration (e.g., 5–12 hours) based on intermediate stability is advised.
Q. How can the structural conformation of this compound be validated using crystallography?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals grown via slow evaporation (e.g., benzene or ethyl acetate solutions) should be analyzed using SHELX software for structure refinement . Key parameters include bond lengths (e.g., C=O ~1.21 Å, C–O ester ~1.34 Å) and dihedral angles between the benzofuran core and phenyl substituent. WinGX or ORTEP-3 can visualize thermal ellipsoids and validate planarity deviations (e.g., <0.01 Å for aromatic rings) . Hydrogen-bonding interactions (e.g., O–H⋯O) should be quantified to assess supramolecular packing .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : NMR can confirm substituent integration (e.g., methyl ester singlet at δ ~3.9 ppm, aromatic protons at δ ~7.0–8.0 ppm). NMR resolves carbonyl carbons (ester C=O at δ ~165 ppm, benzofuran C3 at δ ~155 ppm) .
- MS : High-resolution mass spectrometry (HRMS) using ESI+ or EI modes validates molecular ion peaks (e.g., [M+H] or [M+Na]) with <5 ppm error.
- IR : Stretching vibrations for ester C=O (~1720 cm) and benzofuran C–O (~1250 cm) confirm functional groups.
Advanced Research Questions
Q. How can computational methods predict the bioactive conformation of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) optimize ground-state geometry and compare it to crystallographic data. Molecular docking (AutoDock Vina) against target proteins (e.g., Mycobacterium tuberculosis polyketide synthase 13) identifies binding poses, with scoring functions (e.g., ΔG < -7 kcal/mol) prioritizing plausible interactions . QM/MM simulations can further refine ligand-protein dynamics.
Q. What strategies resolve contradictions between experimental and computational structural data?
- Methodological Answer : If SCXRD shows nonplanar benzofuran rings while DFT predicts planarity:
Re-analyze crystallographic data for thermal motion artifacts (e.g., high ADPs in SHELXL refinement) .
Assess solvent effects in simulations; implicit solvent models may inadequately represent crystal packing.
Use Cremer-Pople puckering coordinates to quantify ring deviations (e.g., amplitude Q > 0.2 Å indicates significant puckering) .
Q. How can polymorphism impact the compound’s physicochemical properties, and how is it detected?
- Methodological Answer : Polymorphs arise from varying hydrogen-bond networks (e.g., dimeric vs. chain motifs). Differential Scanning Calorimetry (DSC) identifies melting point variations (>5°C differences). PXRD distinguishes crystal forms (e.g., peak shifts at 2θ ~10–15°). Solvent-drop grinding experiments screen for new polymorphs, while Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular contacts .
Q. What experimental designs are robust for structure-activity relationship (SAR) studies of benzofuran derivatives?
- Methodological Answer :
- Variation : Synthesize analogs with substituents at C2 (phenyl), C5 (electron-withdrawing groups), and ester moieties.
- Assays : Use dose-response curves (IC) in enzyme inhibition assays (e.g., Mycobacterium tuberculosis growth inhibition ).
- Data Analysis : Multivariate regression (e.g., CoMFA/CoMSIA) correlates steric/electronic descriptors with activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
